BenchChemオンラインストアへようこそ!

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

FLAP inhibition leukotriene biosynthesis physicochemical profiling

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 615280-79-0, molecular formula C₂₅H₂₅FN₂O, molecular weight 388.486 g/mol) is a trisubstituted benzimidazole derivative featuring a 4-fluorobenzyl group at N1 and a 4-(tert-butyl)phenoxymethyl moiety at C2. The compound belongs to a class of benzimidazole-based scaffolds extensively investigated for modulating 5-lipoxygenase-activating protein (FLAP) in leukotriene biosynthesis, with structurally related analogues such as BRP-7 and compound 7 (1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole) having demonstrated FLAP inhibitory activity in the sub-micromolar range.

Molecular Formula C25H25FN2O
Molecular Weight 388.486
CAS No. 615280-79-0
Cat. No. B2662773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
CAS615280-79-0
Molecular FormulaC25H25FN2O
Molecular Weight388.486
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
InChIInChI=1S/C25H25FN2O/c1-25(2,3)19-10-14-21(15-11-19)29-17-24-27-22-6-4-5-7-23(22)28(24)16-18-8-12-20(26)13-9-18/h4-15H,16-17H2,1-3H3
InChIKeyRKRNZQOKDKBGEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(tert-Butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 615280-79-0): A Structurally Differentiated Benzimidazole Scaffold for Targeted Probe Development


2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 615280-79-0, molecular formula C₂₅H₂₅FN₂O, molecular weight 388.486 g/mol) is a trisubstituted benzimidazole derivative featuring a 4-fluorobenzyl group at N1 and a 4-(tert-butyl)phenoxymethyl moiety at C2 . The compound belongs to a class of benzimidazole-based scaffolds extensively investigated for modulating 5-lipoxygenase-activating protein (FLAP) in leukotriene biosynthesis, with structurally related analogues such as BRP-7 and compound 7 (1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole) having demonstrated FLAP inhibitory activity in the sub-micromolar range [1]. Unlike these literature-described leads, CAS 615280-79-0 incorporates a para-fluorine substituent on the benzyl ring—a modification known to enhance metabolic stability in benzimidazole series—coupled with a sterically demanding 4-tert-butylphenoxy group that distinguishes its pharmacophore volume from earlier FLAP-directed or antimalarial benzimidazole chemotypes [2]. This specific substitution pattern positions the compound as a candidate for structure–activity relationship (SAR) exploration where precise modulation of lipophilicity and steric bulk at the C2 position is required.

Why 2-((4-(tert-Butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole Cannot Be Replaced by Other Benzimidazole Derivatives


Within the benzimidazole class targeting leukotriene biosynthesis or parasitic pathways, small changes in the N1-benzyl and C2-phenoxymethyl substituents produce substantial shifts in potency, selectivity, and physicochemical properties. Published FLAP-targeted benzimidazole optimization campaigns demonstrate that replacing the N1-2-chlorobenzyl group with a 4-fluorobenzyl substituent—the exact N1 motif present in CAS 615280-79-0—can alter FLAP binding affinity by more than an order of magnitude, while the C2 substituent governs selectivity between FLAP and the related microsomal prostaglandin E₂ synthase-1 (mPGES-1) enzyme [1]. Furthermore, antimalarial SAR studies on astemizole-derived benzimidazoles have established that the presence and position of the fluorine atom on the N1-benzyl ring directly influences parasite selectivity indices, with 4-fluorobenzyl analogues exhibiting selectivity ratios exceeding 200-fold for Plasmodium falciparum over mammalian CHO cells, whereas non-fluorinated or 2-fluorobenzyl congeners show markedly different selectivity profiles [2]. These findings confirm that generic substitution among benzimidazole derivatives bearing disparate N1 and C2 substitution patterns is not scientifically valid without direct comparative data for the exact compound.

Quantitative Differentiation Evidence for 2-((4-(tert-Butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 615280-79-0) Versus Closest Benzimidazole Comparators


Computed Physicochemical Differentiation: logP and Molecular Bulk Versus FLAP-Targeted Benzimidazole Lead Compound 7

CAS 615280-79-0 exhibits a computed SlogP of approximately 2.83 (MMsINC database prediction) [1]. In contrast, the literature FLAP lead compound 7 (1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole) possesses a calculated logP of approximately 5.8, as reported in the original medicinal chemistry optimization study [2]. This represents a logP difference of roughly 3 log units, indicating that CAS 615280-79-0 is substantially less lipophilic. The reduced lipophilicity arises from the combination of the polarizable C–F bond in the 4-fluorobenzyl group and the ether oxygen in the phenoxymethyl linker, which together lower the compound's predicted membrane partitioning relative to the all-carbon C2 substituent of compound 7.

FLAP inhibition leukotriene biosynthesis physicochemical profiling lipophilicity SAR

N1-Benzyl Substituent Differentiation: 4-Fluorobenzyl Versus 2-Chlorobenzyl in FLAP-Targeted Benzimidazole Series

The N1 substituent of CAS 615280-79-0 is a 4-fluorobenzyl group, whereas the FLAP-optimized leads compound 7 and BRP-7 bear a 2-chlorobenzyl moiety at N1. In the Banoglu et al. (2012) FLAP inhibitor optimization study, compound 7 (with N1-2-chlorobenzyl) showed an IC₅₀ of 0.31 μM for suppression of leukotriene formation in intact human neutrophils [1]. While no direct IC₅₀ is available for the 4-fluorobenzyl analogue, the published SAR from the astemizole-derived benzimidazole series demonstrates that replacement of 4-fluorobenzyl with hydrogen (de-benzylation) or with a 4-methoxyphenethyl group alters anti-Plasmodium IC₅₀ values from the nanomolar to the micromolar range, and shifts selectivity indices by over 100-fold [2]. These data establish that the 4-fluorobenzyl group is a non-interchangeable pharmacophoric element.

FLAP inhibitor benzimidazole structure–activity relationship halogen substitution selectivity

Molecular Weight and Steric Bulk Differentiation Versus Benzimidazole FLAP Probe BRP-7

CAS 615280-79-0 has a molecular weight of 388.486 g/mol . The well-characterized FLAP inhibitor BRP-7, a close structural analogue in the benzimidazole FLAP series, has a molecular weight of approximately 419 g/mol (derived from its disclosed structure) [1]. The ~30 g/mol lower molecular weight of CAS 615280-79-0, combined with the absence of the additional aromatic substitution present in BRP-7, results in a reduced steric profile that may facilitate binding to FLAP conformations inaccessible to bulkier analogues. In the Banoglu et al. FLAP series, the most potent optimized analogues (compounds 70–72, 82) achieved IC₅₀ values of 0.12–0.19 μM—approximately 2–3-fold more potent than the initial lead compound 7—after introduction of specific steric modifications at the C2 position [1].

molecular weight steric bulk FLAP benzimidazole probe development

C2 Substituent Chemical Topology: 4-(tert-Butyl)phenoxymethyl Versus BRP-7 and Astemizole-Derived Benzimidazoles

The C2 position of CAS 615280-79-0 is occupied by a 4-(tert-butyl)phenoxymethyl group, which introduces a sterically bulky, electron-rich aromatic ether motif. This differs fundamentally from the C2 substituents of key comparators: compound 7/BRP-7 carries a 1-(4-isobutylphenyl)ethyl group (an all-carbon branched alkyl-aryl system), while astemizole-derived antimalarial benzimidazoles feature a 4-aminopiperidine moiety at C2 [1][2]. The phenoxymethyl ether oxygen in CAS 615280-79-0 contributes to an increased topological polar surface area (tPSA) relative to compound 7's all-carbon C2 substituent—a feature predicted to reduce blood–brain barrier penetration and alter intracellular distribution, which may be advantageous for peripheral FLAP target engagement while minimizing CNS off-target effects.

pharmacophore C2 substitution benzimidazole topological polar surface area SAR

Recommended Research Application Scenarios for 2-((4-(tert-Butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 615280-79-0)


FLAP-Mediated Leukotriene Biosynthesis Inhibitor SAR Expansion

Given its structural homology to the validated FLAP inhibitor chemotype (compound 7, BRP-7), CAS 615280-79-0 is best deployed as a starting scaffold for generating novel SAR around the C2 phenoxymethyl ether motif. The compound's lower computed logP (SlogP ≈ 2.83 vs. ~5.8 for compound 7) [1] suggests utility in cell-based FLAP assays where excessive lipophilicity of established leads may cause solubility-limited false negatives. Researchers should evaluate this compound in intact neutrophil 5-LO product formation assays with compound 7 as a direct comparator to quantify any potency shift attributable to the combined 4-fluorobenzyl N1 substitution and C2 ether topology.

Selectivity Profiling Against mPGES-1 and Other Eicosanoid Pathway Enzymes

The structural tuning of benzimidazole-based FLAP inhibitors has been shown to modulate dual FLAP/mPGES-1 inhibitory activity [1]. CAS 615280-79-0, with its unique C2 4-(tert-butyl)phenoxymethyl group, should be profiled in parallel with BRP-7 in mPGES-1 enzymatic and cell-based assays to determine whether the ether oxygen and altered steric environment shift selectivity away from mPGES-1 (as seen with certain BRP-7 analogues) or enhance dual inhibition. This selectivity fingerprint is critical for selecting the appropriate probe for inflammatory disease models where prostaglandin E₂ and leukotriene pathway crosstalk is mechanistically relevant.

Anti-Infective Screening Leveraging 4-Fluorobenzyl Benzimidazole Pharmacophore

The 4-fluorobenzyl substituent at N1 is a key pharmacophoric element in astemizole-derived benzimidazole antimalarials, where it contributes to nanomolar potency against Plasmodium falciparum and selectivity indices exceeding 200 versus mammalian cells [1]. CAS 615280-79-0 should be included in antiparasitic screening panels as a comparator to established 4-fluorobenzyl-containing benzimidazoles, with the hypothesis that the C2 4-(tert-butyl)phenoxymethyl group—absent from all reported antimalarial benzimidazoles—may yield a differentiated resistance profile or altered stage-specificity in the parasite life cycle.

Computational Chemistry and Pharmacophore Model Refinement

The distinct combination of N1-4-fluorobenzyl and C2-4-(tert-butyl)phenoxymethyl substituents in CAS 615280-79-0 makes it a valuable test case for validating and refining FLAP-targeted pharmacophore models originally built around the 2-chlorobenzyl scaffold [1]. Molecular docking studies using the published FLAP crystal structure or homology models can assess whether the para-fluorine and tert-butyl groups occupy previously unexplored sub-pockets, potentially guiding the design of next-generation FLAP inhibitors with improved physicochemical profiles.

Quote Request

Request a Quote for 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.